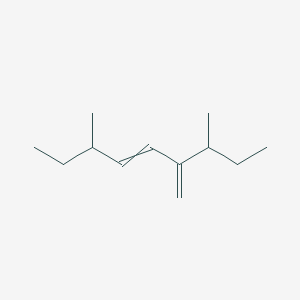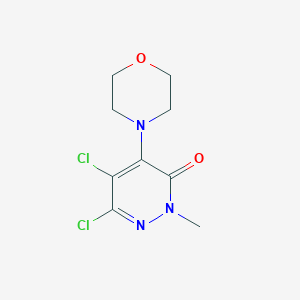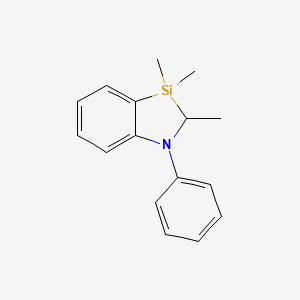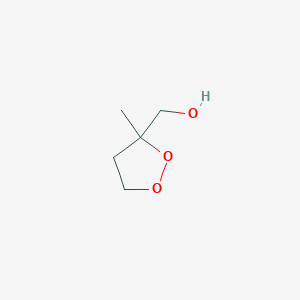
3,7-Dimethyl-6-methylidenenon-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-6-methylidenenon-4-ene is an organic compound with the molecular formula C10H16. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes a methylidene group attached to a non-4-ene backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-6-methylidenenon-4-ene can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methylating agent. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. Catalysts such as palladium or platinum are often used to facilitate the reaction. The process may also include steps like distillation and purification to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dimethyl-6-methylidenenon-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,7-Dimethyl-6-methylidenenon-4-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic uses, such as drug development and pharmacological studies.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-6-methylidenenon-4-ene involves its interaction with various molecular targets. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial for its role in synthetic chemistry and biological interactions. The pathways involved may include enzyme-mediated transformations and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,7-Dimethyl-1,6-octadiene
- 3,7-Dimethyl-2,6-octadiene
- 3,7-Dimethyl-1,5-octadiene
Uniqueness
3,7-Dimethyl-6-methylidenenon-4-ene is unique due to its specific structure, which includes a methylidene group. This structural feature imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61063-96-5 |
|---|---|
Formule moléculaire |
C12H22 |
Poids moléculaire |
166.30 g/mol |
Nom IUPAC |
3,7-dimethyl-6-methylidenenon-4-ene |
InChI |
InChI=1S/C12H22/c1-6-10(3)8-9-12(5)11(4)7-2/h8-11H,5-7H2,1-4H3 |
Clé InChI |
VKBCXLFPRNQYIR-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C=CC(=C)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(2,4-Dichlorophenyl)hexyl]-2-methyl-1H-imidazole](/img/structure/B14593731.png)



![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)



![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)


![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(1H)-one, 1-methyl-](/img/structure/B14593797.png)
